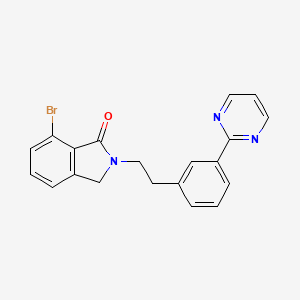

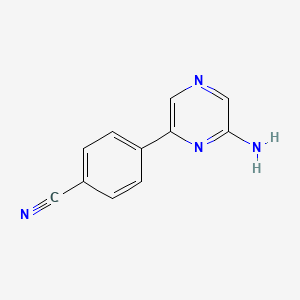

![molecular formula C7H4F3N3 B1511182 5-(Trifluormethyl)-1H-Imidazo[4,5-b]pyridin CAS No. 617678-32-7](/img/structure/B1511182.png)

5-(Trifluormethyl)-1H-Imidazo[4,5-b]pyridin

Übersicht

Beschreibung

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine are largely determined by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Die Trifluormethylgruppe, die in „5-(Trifluormethyl)-1H-Imidazo[4,5-b]pyridin“ vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms, kombiniert mit den Eigenschaften des Pyridin-Moleküls, tragen zu den biologischen Aktivitäten dieser Medikamente bei .

Pflanzenschutzmittel-Anwendungen

Trifluormethylpyridin (TFMP) und seine Zwischenprodukte, einschließlich „this compound“, sind wichtige Bestandteile bei der Entwicklung von Pflanzenschutzmitteln . Die besonderen physikalisch-chemischen Eigenschaften dieser Substanzklasse werden auf das Vorhandensein eines Fluoratoms und eines kohlenstoffhaltigen Pyridins zurückgeführt .

Antimikrobielle Anwendungen

Verbindungen mit einem kondensierten System, das dem von „this compound“ ähnelt, wurden mit diversen biologischen Aktivitäten in Verbindung gebracht, einschließlich antimikrobieller Eigenschaften .

Entzündungshemmende Anwendungen

Das kondensierte System von „this compound“ wird auch mit entzündungshemmenden Aktivitäten in Verbindung gebracht .

Antimalaria-Anwendungen

Verbindungen mit einer ähnlichen Struktur wie „this compound“ haben sich als potenzielle Antimalaria-Mittel erwiesen .

Antitumor-Anwendungen

Das kondensierte System von „this compound“ wurde mit Antitumor-Aktivitäten in Verbindung gebracht .

Wirkmechanismus

Target of Action

It’s known that similar compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules due to its unique physicochemical properties .

Biochemical Pathways

It’s known that the trifluoromethyl group can significantly affect pharmaceutical growth .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can potentially modulate its lipophilicity and/or its pharmacokinetics .

Result of Action

It’s known that compounds containing a trifluoromethyl group can exhibit numerous pharmacological activities .

Action Environment

It’s known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can contribute to their biological activities .

Safety and Hazards

Safety data sheets indicate that 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemische Analyse

Biochemical Properties

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to exhibit strong binding interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic processes. Additionally, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been shown to interact with proteins involved in cell signaling pathways, affecting their function and activity .

Cellular Effects

The effects of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been observed to alter the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory process within cells . Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function and activity. For example, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be further processed and excreted from the body. The interactions of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine with metabolic enzymes can also influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation within cells . Additionally, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can be found in the cytoplasm, where it interacts with metabolic enzymes and other biomolecules to modulate cellular metabolism . The subcellular localization of the compound is essential for understanding its specific functions and mechanisms of action within cells.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-6(13-5)12-3-11-4/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWCYGRWTPNODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741609 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617678-32-7 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B1511099.png)

![2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1511110.png)

![5H-Imidazo[5,1-a]isoindole-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-](/img/structure/B1511130.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)

![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)

![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)